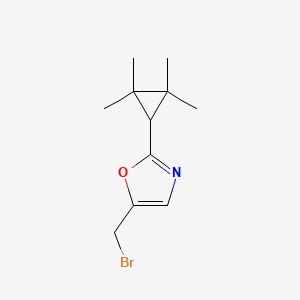
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to an oxazole ring and a tetramethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be attached through a substitution reaction involving a suitable cyclopropyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can yield different products with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce oxazole derivatives with hydroxyl or carbonyl groups.
科学的研究の応用
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving oxazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
5-(Methyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole imparts unique reactivity compared to its analogs
特性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
5-(bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C11H16BrNO/c1-10(2)8(11(10,3)4)9-13-6-7(5-12)14-9/h6,8H,5H2,1-4H3 |
InChIキー |
WZMKHBRXYBQIEL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C2=NC=C(O2)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


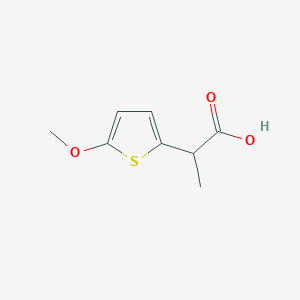
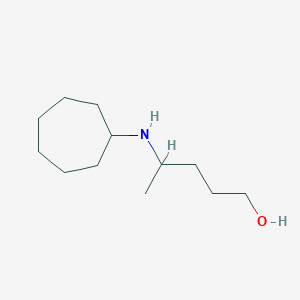

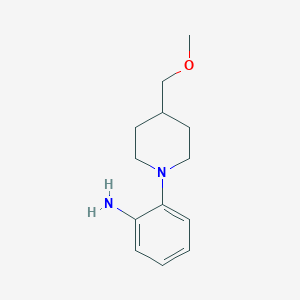
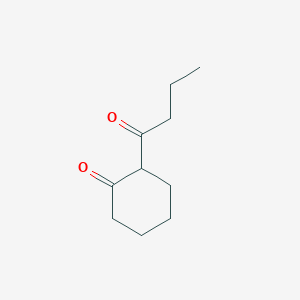
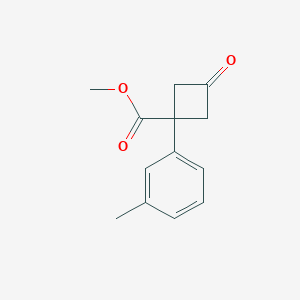
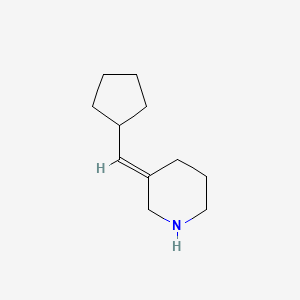
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
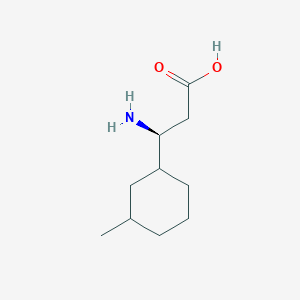
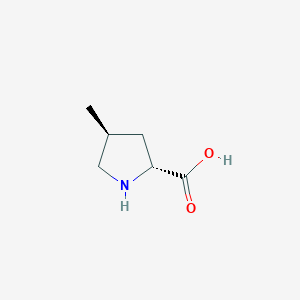
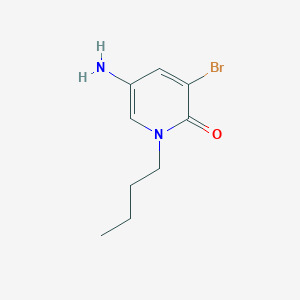

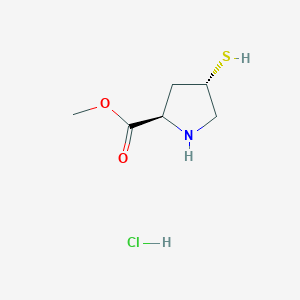
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
